molecular formula C15H30ClN3O2 B607328 6-Amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one CAS No. 789488-77-3

6-Amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one

Cat. No. B607328
M. Wt: 319.874
InChI Key: UDMQQSSIEIJEHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one is a compound with the molecular formula C15H29N3O2 . It has a molecular mass of 283.410 g·mol−1 .


Molecular Structure Analysis

The compound has a dipole moment of 2.02 ± 1.08 D, a volume of 384.34 Å3, and a surface area of 343.86 Å2 . The energy of the highest occupied molecular orbital (HOMO) is -9.09 ± 0.55 eV, and the energy of the lowest unoccupied molecular orbital (LUMO) is 4.02 ± eV .

Scientific Research Applications

  • Pharmaceutical Testing

    • This compound is used as a reference standard in pharmaceutical testing . Reference standards are substances with a known concentration of a certain compound. They are used in laboratory testing to ensure the accuracy of the test results.
  • Synthesis of Cinnolines

    • Cinnolines are a type of organic compound that have a wide range of pharmacological profiles, including antibacterial, antitumor, antifungal, and anti-inflammatory activities .
    • “6-Amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one” could potentially be used in the synthesis of cinnolines. The synthesis process typically involves a series of chemical reactions, including intramolecular cyclization .
    • The synthesized cinnolines can then be tested for their biological activity. For example, some cinnolines have shown promising results in antitumor and antifungal tests .
  • Antiviral Activity

    • Indole derivatives, which can potentially be synthesized from this compound, have shown various biological activities, including antiviral activity .
    • For instance, the compound methyl 6-amino-4-isobutoxy-1 H -indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
  • Treatment of Motor Neuron Diseases

    • Succinate salts of a compound similar to “6-Amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one” have been used in the treatment and/or prevention of motor neuron diseases and neuromuscular junction disorders .
  • Synthesis of Furan-2-Carboxylic Acid Derivatives

    • A compound similar to “6-Amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one” is used in the synthesis of furan-2-carboxylic acid derivatives .
    • The synthesis process typically involves a series of chemical reactions, including the reaction with furan-2-carbonyl chloride .
  • Antifungal Activity

    • Some compounds similar to “6-Amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one” have shown fungicidal activity against certain strains of fungi .
    • The methods of application would involve synthesizing the relevant compounds and then testing their antifungal activity using standard microbiological techniques .
  • Antiviral Activity

    • Indole derivatives, which can potentially be synthesized from this compound, have shown various biological activities, including antiviral activity .
    • For instance, the compound methyl 6-amino-4-isobutoxy-1 H -indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
  • Treatment of Motor Neuron Diseases

    • Succinate salts of a compound similar to “6-Amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one” have been used in the treatment and/or prevention of motor neuron diseases and neuromuscular junction disorders .
  • Synthesis of Furan-2-Carboxylic Acid Derivatives

    • A compound similar to “6-Amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one” is used in the synthesis of furan-2-carboxylic acid derivatives .
    • The synthesis process typically involves a series of chemical reactions, including the reaction with furan-2-carbonyl chloride .
  • Antifungal Activity

    • Some compounds similar to “6-Amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one” have shown fungicidal activity against certain strains of fungi .
    • The methods of application would involve synthesizing the relevant compounds and then testing their antifungal activity using standard microbiological techniques .

properties

IUPAC Name

6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O2/c1-13(2)12-15(20)18-10-8-17(9-11-18)14(19)6-4-3-5-7-16/h13H,3-12,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZYMMVEALDDBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C(=O)CCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one

CAS RN

789488-77-3
Record name ENMD-1068
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0789488773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 789488-77-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ENMD-1068
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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